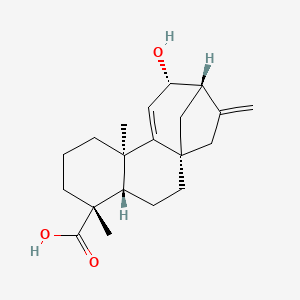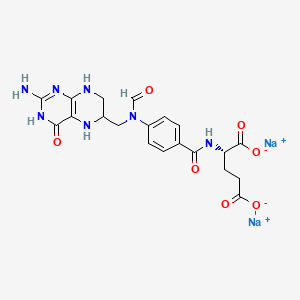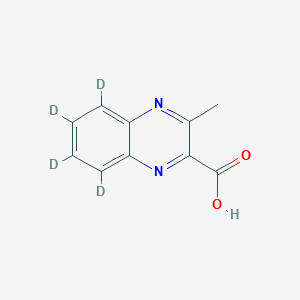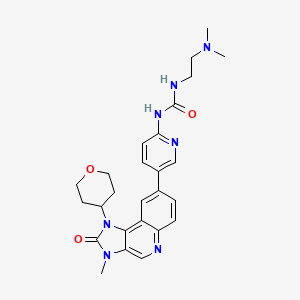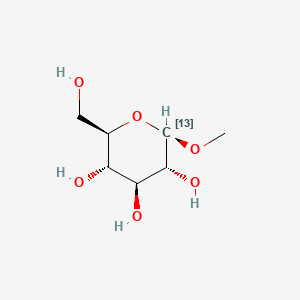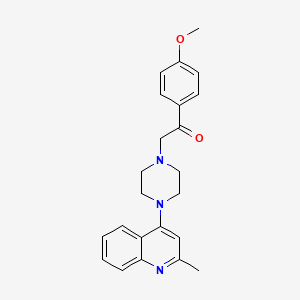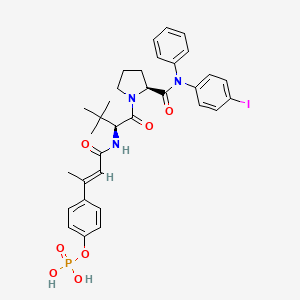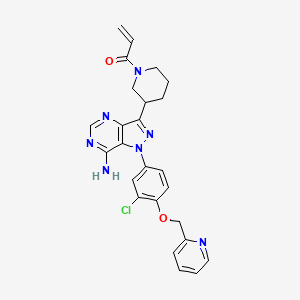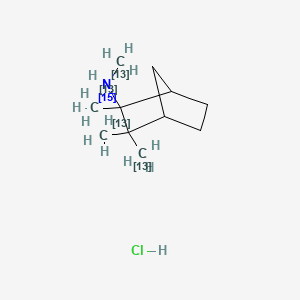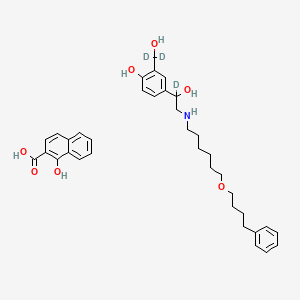
Salmeterol-d3 (xinafoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salmeterol-d3 (xinafoate): is a deuterated form of salmeterol xinafoate, which is a long-acting beta-2 adrenergic receptor agonist. This compound is primarily used as an internal standard for the quantification of salmeterol in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Salmeterol itself is widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of salmeterol xinafoate involves several steps. One common method starts with the reaction of 4-phenyl-1-butanol with 1,6-dibromohexane in the presence of sodium hydride in tetrahydrofuran to form an ether derivative. This intermediate is then condensed with 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzyl alcohol in the presence of potassium iodide and triethylamine in hot dimethylformamide to yield salmeterol .
Industrial Production Methods: Industrial production of salmeterol xinafoate typically involves the same synthetic routes but optimized for large-scale production. This includes the use of cheaper raw materials, reduction of process steps, and elimination of multi-step column chromatography. The reaction conditions are also made milder to facilitate industrial production .
Chemical Reactions Analysis
Types of Reactions: Salmeterol-d3 (xinafoate) undergoes various chemical reactions, including:
Oxidation: Salmeterol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups on the aromatic ring or the aliphatic chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone or potassium carbonate in dimethylformamide are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of salmeterol can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: Salmeterol-d3 (xinafoate) is used as an internal standard in analytical chemistry for the quantification of salmeterol in various samples. This helps in ensuring accurate and precise measurements in research and quality control .
Biology and Medicine: In biological and medical research, salmeterol-d3 (xinafoate) is used to study the pharmacokinetics and pharmacodynamics of salmeterol. It helps in understanding the drug’s absorption, distribution, metabolism, and excretion in the body .
Industry: In the pharmaceutical industry, salmeterol-d3 (xinafoate) is used in the development and quality control of inhalation products containing salmeterol. It ensures the consistency and efficacy of the final product .
Mechanism of Action
Salmeterol-d3 (xinafoate) acts as a long-acting beta-2 adrenergic receptor agonist. It binds to the beta-2 adrenergic receptors in the bronchial smooth muscle, leading to the activation of adenyl cyclase. This increases the concentration of cyclic adenosine monophosphate (cAMP), which in turn decreases the tone of the smooth muscle, causing bronchodilation . The deuterated form, salmeterol-d3, is used primarily for analytical purposes and does not have a direct therapeutic effect .
Comparison with Similar Compounds
Salmeterol (xinafoate): The non-deuterated form of salmeterol-d3 (xinafoate), used as a bronchodilator in the treatment of asthma and COPD.
Formoterol: Another long-acting beta-2 adrenergic receptor agonist used for similar therapeutic purposes.
Albuterol: A short-acting beta-2 adrenergic receptor agonist used for quick relief of asthma symptoms.
Uniqueness: Salmeterol-d3 (xinafoate) is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical applications. This labeling helps in distinguishing it from the non-deuterated form in mass spectrometry, ensuring accurate quantification .
Properties
Molecular Formula |
C36H45NO7 |
|---|---|
Molecular Weight |
606.8 g/mol |
IUPAC Name |
4-[1-deuterio-1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]-2-[dideuterio(hydroxy)methyl]phenol;1-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C25H37NO4.C11H8O3/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21;12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2;1-6,12H,(H,13,14)/i20D2,25D; |
InChI Key |
XTZNCVSCVHTPAI-POZYVWGNSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=CC(=C1)C([2H])(CNCCCCCCOCCCCC2=CC=CC=C2)O)O)O.C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O.C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




